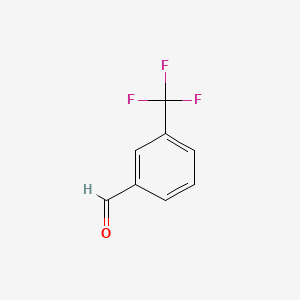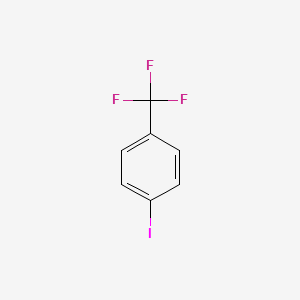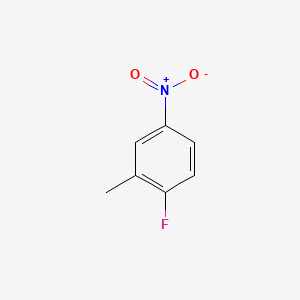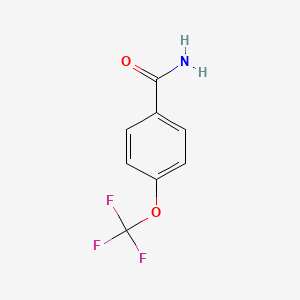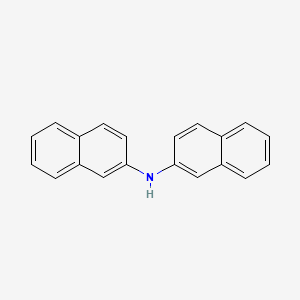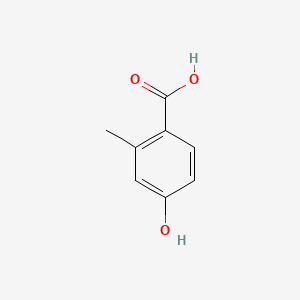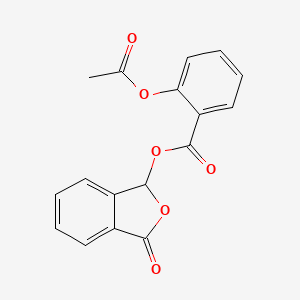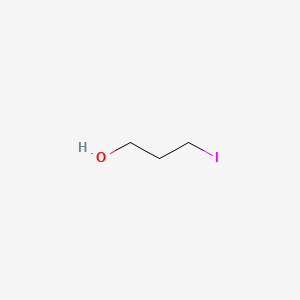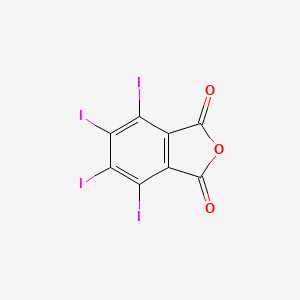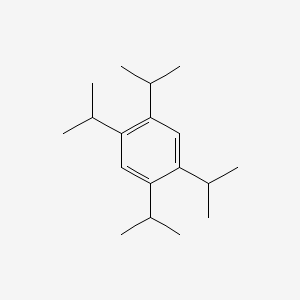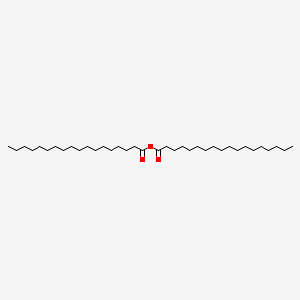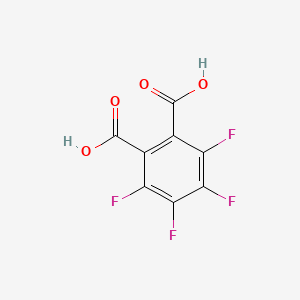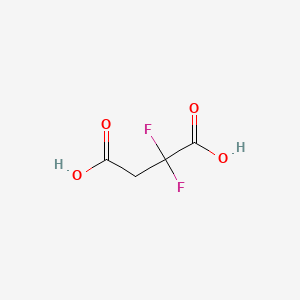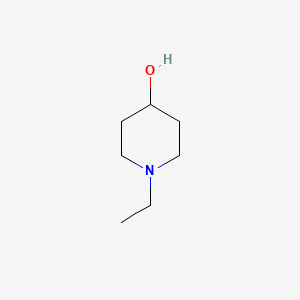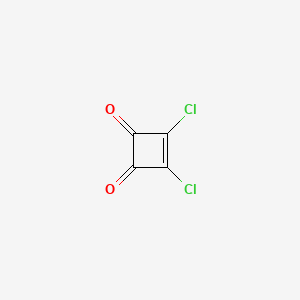
3-Cyclobutene-1,2-dione, 3,4-dichloro-
描述
The compound "3-Cyclobutene-1,2-dione, 3,4-dichloro-" is a key intermediate in the chemistry of cyclobutenes and their derivatives. It is a cyclobutenedione, which is a class of compounds characterized by a four-membered ring with two ketone groups. These compounds are of interest due to their reactivity and potential applications in the synthesis of various ring systems and other chemical entities .
Synthesis Analysis
The synthesis of substituted cyclobutenediones can be achieved through various methods. One approach involves the reaction of dimethyl-squarate to produce 3-ethenyl-4-methoxycyclobutene-1,2-dione, which can undergo facile 1,6-addition of nucleophiles to the 3-alkenyl group, serving as a versatile starting material for a variety of substituted cyclobutenediones . Another optimized method for synthesizing 1,2-dichlorocyclobuten-3,4-dione involves the dimethylformamide catalyzed reaction of squaric acid and oxalyl chloride, which yields the product nearly quantitatively and can be easily purified .
Molecular Structure Analysis
The molecular structure and conformations of cyclobutenedione derivatives have been studied using various techniques. For instance, the structure of 1,2-dimethoxycyclobutene-3,4-dione was investigated by gas-phase electron diffraction, revealing the existence of two forms with different symmetries and conformations. Quantum mechanical calculations complement these findings, providing insights into the effects of conjugation and hybridization on the molecule's geometry .
Chemical Reactions Analysis
Cyclobutenediones exhibit a range of chemical reactivities. They can participate in Diels-Alder reactions, cycloadditions, and other transformations that lead to the synthesis of complex polycyclic structures . For example, the reaction of cyclobutene-1,2-dione with 2-lithio-1,3-dithiane yields a hydroxycyclobutenone, which can be further converted into bicyclic hetero compounds under strong acid conditions . Additionally, cyclobutenediones can be used to synthesize photochromic dihetarylethenes, demonstrating their utility in creating functional materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutenediones are influenced by their molecular structure. For example, the infrared spectra of 3,4-dihydroxy-3-cyclobutene-1,2-dione (squaric acid) isolated in low-temperature matrices have been studied, revealing the preferred C2v symmetry of the molecule in these conditions, which differs from its crystalline structure. Theoretical calculations support these experimental findings and provide a deeper understanding of the compound's properties .
科学研究应用
-
Synthesis of Novel Semisquarylium Dye
- Field : Chemistry
- Application : 3,4-Dibutoxy-3-cyclobutene-1,2-dione was used in the synthesis of a novel semisquarylium dye, which is useful for highly selective Hg2+ sensing in aqueous media .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The semisquarylium dye synthesized using 3,4-Dibutoxy-3-cyclobutene-1,2-dione was found to be effective for highly selective Hg2+ sensing in aqueous media .
-
Synthesis of Chiral Squaramides
- Field : Organic Chemistry
- Application : 3,4-Dimethoxy-3-cyclobutene-1,2-dione (Dimethyl squarate) is used in the synthesis of chiral squaramides .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The chiral squaramides synthesized using Dimethyl squarate were found to be highly enantioselective catalysts for the Friedel-Crafts reactions of indoles .
-
Synthesis of Various Compounds
- Field : Organic Synthesis
- Application : 3-Cyclobutene-1,2-dione, 3,4-dichloro- has been extensively used as a reagent in organic synthesis reactions. It is also used in the preparation of various compounds such as 3,4-dichloromaleimide, 3,4-dichloromaleic acid, and 3,4-dichlorofumaric acid.
- Method : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The results or outcomes obtained were not detailed in the source.
-
Fluorescence Detection in Immunoassays
- Field : Biochemistry
- Application : 3,4-Dihydroxy-3-cyclobutene-1,2-dione is used in fluorescence detection in immunoassays, hybridization assays, enzymatic reactions, and other analytical procedures .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Synthesis of a Ruthenium Carbene Catalyst
- Field : Inorganic Chemistry
- Application : A 3,4-dimercapto-3-cyclobutene-1,2-dione-chelated ruthenium carbene catalyst was synthesized for Z-stereoretentive/stereoselective olefin metathesis .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The Ru catalyst had excellent catalytic activity with high yields and good Z/E ratios for the ring opening metathesis polymerization (ROMP) of norbornene and 1,5-cyclooctadiene and for ring opening cross metathesis (ROCM) reactions .
-
Pharmaceuticals, Agrochemicals, and Materials Science
- Field : Pharmaceuticals, Agrochemicals, and Materials Science
- Application : 3-Cyclobutene-1,2-dione, 3,4-dichloro- has significant potential in various fields such as pharmaceuticals, agrochemicals, and materials science. Its ability to react with biological molecules makes it useful in drug delivery systems and biosensors.
- Method : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The results or outcomes obtained were not detailed in the source.
-
Fluorescence Detection in Analytical Procedures
- Field : Biochemistry
- Application : 3,4-Dihydroxy-3-cyclobutene-1,2-dione is used in fluorescence detection in immunoassays, hybridization assays, enzymatic reactions, and other analytical procedures .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Synthesis of Diethoxy-cyclobutenedione
- Field : Organic Chemistry
- Application : 3,4-Dihydroxy-3-cyclobutene-1,2-dione is used to produce diethoxy-cyclobutenedione by heating .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Pharmaceutical Intermediates and Biosensors
- Field : Pharmaceuticals and Materials Science
- Application : 3-Cyclobutene-1,2-dione, 3,4-dichloro- has significant potential in various fields such as pharmaceuticals, agrochemicals, and materials science. Its ability to react with biological molecules makes it useful in drug delivery systems and biosensors.
- Method : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The results or outcomes obtained were not detailed in the source.
属性
IUPAC Name |
3,4-dichlorocyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2O2/c5-1-2(6)4(8)3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOQOOQUBDERIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183114 | |
| Record name | 3-Cyclobutene-1,2-dione, 3,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutene-1,2-dione, 3,4-dichloro- | |
CAS RN |
2892-63-9 | |
| Record name | 3-Cyclobutene-1,2-dione, 3,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002892639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclobutene-1,2-dione, 3,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dichlorocyclobut-3-ene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



